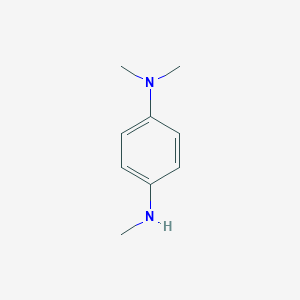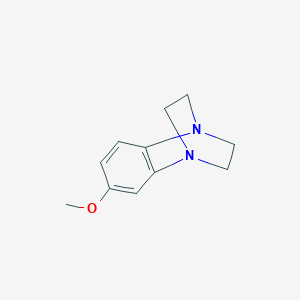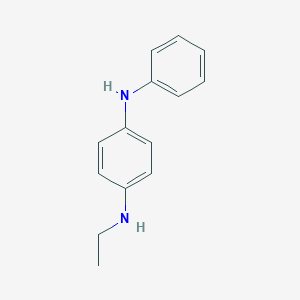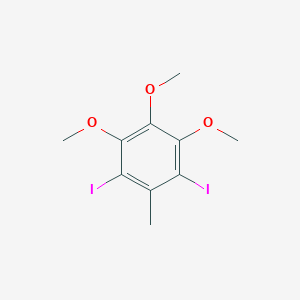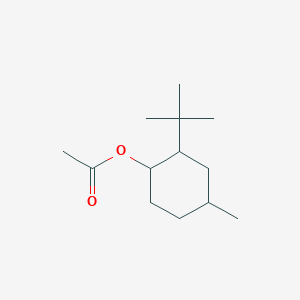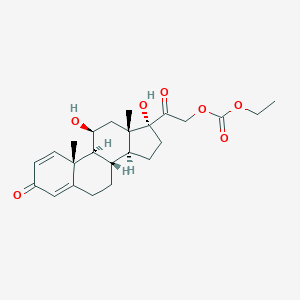
Prednisolone 21-Ethylcarbonate
説明
Synthesis Analysis
The synthesis of Prednisolone 21-Ethylcarbonate derivatives, such as prednicarbate, involves intermediate products like prednisolone-17,12-diethylorthocarbonate and prednisolone-17-ethylcarbonate. This process aims to achieve an optimal balance between topical and systemic anti-inflammatory activity (Stache et al., 1985). Other synthesis methods include complex reactions leading to the creation of novel anti-inflammatory steroidal antedrugs with minimized systemic effects (Hong et al., 1994).
Molecular Structure Analysis
The molecular structure of Prednisolone 21-Ethylcarbonate and its derivatives has been studied through various spectroscopic methods, including 1H-NMR and MS-spectrum, to understand its physicochemical properties better. These studies facilitate the elucidation of the compound's structure, essential for assessing its pharmacological potential (Stache et al., 1985).
Chemical Reactions and Properties
Prednisolone 21-Ethylcarbonate undergoes various chemical reactions, including hydrolysis, to release the active drug. The introduction of specific functional groups aims to control the release rate and reduce systemic side effects. For example, the hydrolysis behavior of prednisolone 21-hemisuccinate derivatives has been studied to understand the drug release mechanism and the influence of intramolecular catalysis (Yano et al., 2000).
Physical Properties Analysis
The physical properties of Prednisolone 21-Ethylcarbonate, including its polymorphism and pseudopolymorphism, have been explored to understand its stability and solubility. Investigations into the polymorphic modifications and hydration states reveal insights into the material's behavior under various conditions, which is crucial for formulation development (Suitchmezian et al., 2008).
科学的研究の応用
Prednisolone inhibits human leukocyte mitosis in vitro, impacting the conversion of circulating leukocytes to a state capable of mitosis (Nowell, 1961).
Its metabolites serve as biomarkers for detecting illicit treatment in meat-producing animals, aiding in controlling its use (Leporati et al., 2013).
A related compound, Prednisolone-17-ethylcarbonate-21-propionate, demonstrates topical anti-inflammatory activity comparable to desoximetasone but with weaker systemic effects (Alpermann et al., 1982).
Prednisolone treatment can prevent T/NKT cell hepatitis but may exacerbate hepatotoxin-induced liver injury in mice (Kwon et al., 2014).
Dosing prednisolone at specific times can improve clinical outcomes and reduce side effects, highlighting the potential for chronotherapy (Xu et al., 2008).
Prednicarbate, a derivative, is metabolized by epidermal cells during skin penetration, with less potent metabolites in the dermis, which may explain its benefit/risk ratio in atopic dermatitis treatment (Gysler et al., 1997).
In zebrafish, prednisolone exposure leads to decreased autonomic activity and increased dopamine and serotonin secretion, affecting mood and physiology (Xin et al., 2020).
Prednicarbate, a non-halogenated topical anti-inflammatory derivative, offers a balance of topical/systemic anti-inflammatory activity (Stache et al., 1985).
However, prednicarbate can cause contact allergy, potentially due to increased lipophilicity and percutaneous penetration (Stingeni & Lisi, 1999).
Schering Corporation's steroid research, including prednisone, prednisolone, and betamethasone, has significantly impacted human and animal medical practice (Herzog & Oliveto, 1992).
Safety And Hazards
特性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-4-30-21(28)31-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)20(16)18(26)12-23(17,24)3/h7,9,11,16-18,20,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSQFFNCFBOGLN-ZJUZSDNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisolone 21-Ethylcarbonate | |
CAS RN |
2205-88-1 | |
| Record name | Prednisolone 21-ethylcarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREDNISOLONE 21-ETHYLCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZW35L4BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



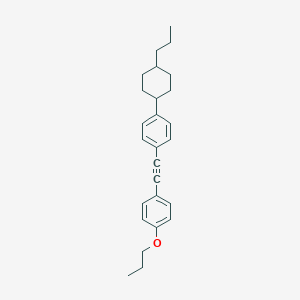
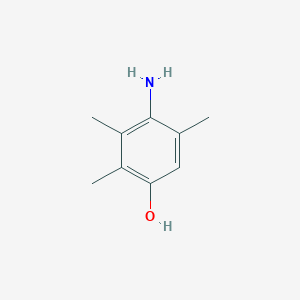
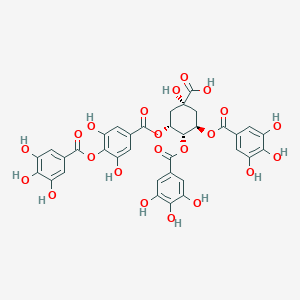
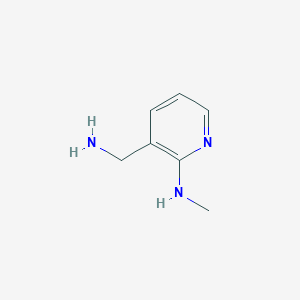

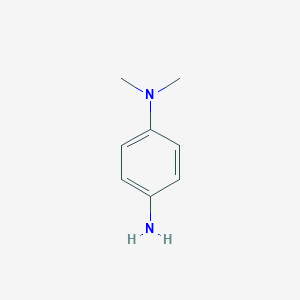
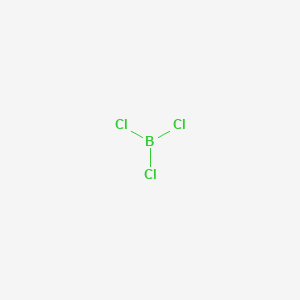
![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)
